2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction using thiol reagents.
Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acetamide derivative under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is explored for its potential therapeutic effects. It may exhibit antifungal, antibacterial, or anticancer activities, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides. Its ability to interact with biological systems makes it useful in protecting crops from pests and diseases.
Mechanism of Action
The mechanism of action of 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the desired therapeutic or pesticidal effects. The compound may also interfere with the synthesis of essential biomolecules, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole derivative used to treat serious fungal infections.
Uniqueness
2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is unique due to its specific combination of functional groups. The presence of the dimethylphenyl, phenyl, and m-tolyl groups, along with the triazole and thioacetamide moieties, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
332909-24-7 |
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Molecular Formula |
C26H27N5OS |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H27N5OS/c1-18-9-7-12-21(15-18)28-24(32)17-33-26-30-29-23(31(26)22-13-5-4-6-14-22)16-27-25-19(2)10-8-11-20(25)3/h4-15,27H,16-17H2,1-3H3,(H,28,32) |
InChI Key |
MRHISXHABGFNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C=CC=C4C)C |
Origin of Product |
United States |
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